7,8-Dioxabicyclo[3.2.1]oct-2-yl benzoate
Description
Properties
IUPAC Name |
6,8-dioxabicyclo[3.2.1]octan-4-yl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c14-12(9-4-2-1-3-5-9)17-11-7-6-10-8-15-13(11)16-10/h1-5,10-11,13H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPDAWYQWUDPQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2OCC1O2)OC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7,8 Dioxabicyclo 3.2.1 Oct 2 Yl Benzoate and Analogous Bicyclic Peroxides
Strategies for the Construction of Bicyclic Peroxide Ring Systems
The assembly of the 7,8-dioxabicyclo[3.2.1]octane skeleton and analogous bicyclic peroxides relies on several key synthetic transformations that introduce and cyclize the peroxide moiety. These methods often utilize unsaturated hydroperoxides as key intermediates.
Intramolecular cyclization of unsaturated hydroperoxides is a common and effective method for the formation of bicyclic peroxide rings. This approach involves the generation of a hydroperoxide from a suitable starting material, which then undergoes an intramolecular reaction to form the cyclic peroxide.
One notable example of this strategy is the iodocyclization of unsaturated hydroperoxides. In this reaction, an unsaturated hydroperoxide is treated with an iodine source, which leads to the formation of an iodonium (B1229267) ion intermediate. The hydroperoxide group then acts as an internal nucleophile, attacking the iodonium ion to effect cyclization and form the bicyclic peroxide ring system. The regioselectivity of the cyclization is influenced by the length of the tether connecting the hydroperoxide and the double bond, as well as the substitution pattern of the alkene.
For instance, the cyclization of γ,δ-unsaturated tertiary hydroperoxides can be catalyzed by palladium(II) acetate (B1210297) to afford 1,2-dioxanes, which are six-membered cyclic peroxides. researchgate.net While not a direct synthesis of the bicyclo[3.2.1]octane system, this methodology demonstrates the principle of intramolecular cyclization of unsaturated hydroperoxides to form cyclic peroxides.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| γ,δ-Unsaturated Tertiary Hydroperoxide | Pd(OAc)₂, Pyridine (B92270), Ag₂CO₃ | 1,2-Dioxane | Moderate to Good | researchgate.net |
This table presents a representative example of intramolecular cyclization to form a cyclic peroxide, not the specific target compound.
Intermolecular cyclization reactions offer an alternative route to bicyclic peroxides. These reactions typically involve the condensation of a di-hydroperoxide or a related species with a suitable dielectrophile, such as an alkyl dihalide or a dicarbonyl compound. This approach allows for the construction of the bicyclic framework in a single step from acyclic or monocyclic precursors.
While specific examples leading directly to the 7,8-dioxabicyclo[3.2.1]octane system are not extensively documented in readily available literature, the general principle of intermolecular cyclization is a valid strategy for the synthesis of various cyclic peroxides. For example, the reaction of a 1,4-dicarbonyl compound with hydrogen peroxide can lead to the formation of a bridged bicyclic peroxide.
| Hydroperoxide Source | Electrophile | Reagents and Conditions | Product | Reference |
| Hydrogen Peroxide | 1,4-Diketone | Acid Catalyst | Bridged Bicyclic Peroxide | General Method |
This table illustrates the general concept of intermolecular cyclization for the formation of bicyclic peroxides.
Acid-catalyzed rearrangements of ozonides or cyclic triperoxides represent another synthetic pathway to bicyclic peroxides. Ozonolysis of appropriate dienes can lead to the formation of ozonides, which can then be induced to rearrange under acidic conditions to yield bicyclic peroxides.
For example, the ozonolysis of 1-hydroperoxy-1-methoxy-2-methyl-5-(prop-1-en-2-yl)cyclohexane in a trifluoroethanol/dichloromethane (B109758) mixture leads to the formation of a molozonide intermediate. This intermediate then rearranges to a peroxycarbenium ion, which undergoes intramolecular cyclization to afford a hydroperoxide-containing 7,8-dioxabicyclo[3.3.1]nonane derivative. nih.gov This example highlights how ozonolysis can be a key step in constructing complex bicyclic peroxide systems.
| Starting Material | Reagents and Conditions | Intermediate | Product | Reference |
| 1-Hydroperoxy-1-methoxy-2-methyl-5-(prop-1-en-2-yl)cyclohexane | O₃, CF₃CH₂OH/CH₂Cl₂ | Molozonide/Peroxycarbenium ion | (6S)-6-Hydroperoxy-1-methoxy-2,6-dimethyl-7,8-dioxabicyclo[3.3.1]nonane | nih.gov |
This table provides a specific example of an acid-catalyzed rearrangement of an ozonolysis product to form a bicyclic peroxide.
Functionalization and Derivatization of the Bicyclo[3.2.1]octane Skeleton
Once the core 7,8-dioxabicyclo[3.2.1]octane ring system is established, further functionalization is required to introduce the desired substituents, such as the benzoate (B1203000) ester at the C-2 position.
The introduction of an ester moiety, such as a benzoate group, onto the bicyclo[3.2.1]octane skeleton can be achieved through standard esterification procedures. If a hydroxyl group is present at the C-2 position of the 7,8-dioxabicyclo[3.2.1]octane ring, it can be reacted with benzoyl chloride or benzoic anhydride (B1165640) in the presence of a base, such as pyridine or 4-(dimethylamino)pyridine (DMAP), to form the corresponding benzoate ester.
The stability of the peroxide bridge under the esterification conditions is a critical consideration. Mild reaction conditions are generally preferred to avoid decomposition of the peroxide functionality.
| Alcohol | Acylating Agent | Reagents and Conditions | Ester Product | Reference |
| 7,8-Dioxabicyclo[3.2.1]octan-2-ol | Benzoyl Chloride | Pyridine, CH₂Cl₂ | 7,8-Dioxabicyclo[3.2.1]oct-2-yl benzoate | General Method |
This table illustrates a general method for the introduction of a benzoate ester onto a hydroxyl-substituted bicyclic peroxide.
The stereoselective synthesis of functionalized bicyclo[3.2.1]octane derivatives is of significant interest, particularly for applications in medicinal chemistry and natural product synthesis. Chiral pool approaches, which utilize readily available chiral starting materials, are a powerful strategy for achieving stereocontrol.
Levoglucosenone (B1675106), a chiral building block derived from the pyrolysis of cellulose, has been extensively used as a starting material for the synthesis of various chiral compounds, including those with the 6,8-dioxabicyclo[3.2.1]octane skeleton. nih.gov While this is a different regioisomer from the target 7,8-dioxabicyclo[3.2.1]octane system, the principles of using a chiral template to control the stereochemistry of subsequent transformations are applicable.
The synthesis of (1S,4S,5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-yl benzoate has been reported from a derivative of levoglucosenone. rsc.org This involves the reduction of the ketone in a levoglucosenone derivative to an alcohol, followed by esterification with benzoic anhydride. This demonstrates the feasibility of introducing ester functionalities into the bicyclo[3.2.1]octane system derived from a chiral precursor.
| Chiral Precursor | Key Transformation(s) | Chiral Product | Reference |
| Levoglucosenone Derivative | Reduction of ketone, Esterification | (1S,4S,5R)-6,8-Dioxabicyclo[3.2.1]oct-2-en-4-yl benzoate | rsc.org |
This table highlights a chiral pool approach for the synthesis of a functionalized bicyclo[3.2.1]octane derivative.
Catalyst Systems in Bicyclic Peroxide Synthesis, including Lewis Acids and Heteropoly Acids
The synthesis of organic peroxides has traditionally relied on strong Brønsted acids as catalysts. However, the use of Lewis acids and heteropoly acids has emerged as a significant advancement, often providing surprising efficacy and selectivity. nih.gov While transition metal salts can sometimes decompose peroxides, certain metal-based Lewis acids actively promote their formation. nih.gov
Lewis Acids: Metal-based Lewis acids such as tin tetrachloride (SnCl₄), scandium triflate (Sc(OTf)₃), and aluminum trichloride (B1173362) (AlCl₃·6H₂O) have been successfully employed in peroxide synthesis. nih.govresearchgate.net For instance, SnCl₄ has been used as a catalyst in the synthesis of bridged 1,2,4-trioxolanes (bridged ozonides) from 1,5-diketones and hydrogen peroxide, with yields ranging from 50% to 84%. researchgate.net The choice of catalyst and solvent can influence the ratio of target products. researchgate.net Similarly, Sc(OTf)₃ catalyzes the ring-opening of Donor-Acceptor (D-A) cyclopropanes in the presence of tert-butyl hydroperoxide (tBuOOH) to form various peroxides in yields of 51–91%. nih.gov Non-metal-based Lewis acids have also proven useful in discovering new classes of peroxides. nih.govnih.gov
The application of Lewis acids extends to the regioselective synthesis of bicyclic peroxides through methods like peroxymercuration of non-conjugated cyclic dienes. nih.gov This approach can lead to bridged 1,2-dioxepanes after a subsequent demercuration step. nih.gov
Heteropoly Acids (HPAs): Heteropoly acids are complex inorganic polyoxometalates with strong Brønsted acidity, approaching the superacid region. researchgate.netjuniperpublishers.com Their unique, well-defined structures and the ability to modify their acid-base and redox properties make them excellent catalysts. juniperpublishers.com Compounds like phosphotungstic acid (H₃PW₁₂O₄₀) are noted for having higher acidity than traditional mineral acids. researchgate.net In organic synthesis, HPAs are valued for being environmentally friendly, reusable, and highly active catalysts that can promote reactions under milder conditions with greater selectivity and shorter reaction times. juniperpublishers.com Their application in catalyzing the formation of various heterocyclic compounds is well-documented, and their strong acidity is suitable for promoting condensation and cyclization reactions necessary for forming bicyclic peroxide structures from appropriate precursors. researchgate.netjuniperpublishers.com
| Catalyst Type | Specific Catalyst Example | Reaction Type | Substrates | Product Type | Reported Yield | Reference |
|---|---|---|---|---|---|---|
| Metal-Based Lewis Acid | SnCl₄ | Peroxidation/Cyclization | 1,5-Diketones, H₂O₂ | Bridged 1,2,4-Trioxolanes | 50-84% | researchgate.net |
| Metal-Based Lewis Acid | Sc(OTf)₃ | Ring Opening/Peroxidation | Donor-Acceptor Cyclopropanes, tBuOOH | Acyclic Peroxides | 51-91% | nih.gov |
| Metal-Based Lewis Acid | AlCl₃·6H₂O | Peroxidation | Acetylacetone, H₂O₂ | Dihydroperoxo-1,2-dioxolane | - | nih.gov |
| Heteropoly Acid | Phosphotungstic Acid (H₃PW₁₂O₄₀) | General Acid Catalysis | Various (e.g., for heterocycle synthesis) | Heterocycles | - | researchgate.net |
Photo-oxygenation Methodologies for Peroxide Formation, e.g., ¹O₂-mediated Reactions
Photo-oxygenation represents a powerful and often biomimetic route to peroxide-containing compounds. acs.org This method utilizes singlet oxygen (¹O₂), a reactive excited state of molecular oxygen, as the key reagent. cuny.edu The generation of singlet oxygen is typically achieved by irradiating a photosensitizer with visible light in the presence of ground-state triplet oxygen (³O₂). acs.orgcuny.edu This process is appealing for green chemistry as it avoids harsh peroxide reagents and often proceeds under mild conditions. cuny.edu
Singlet oxygen can react with various organic substrates to form peroxides:
[4+2] Cycloaddition: With conjugated dienes, ¹O₂ undergoes a reaction analogous to the Diels-Alder reaction to form cyclic endoperoxides. This is a common strategy for constructing bicyclic peroxide systems. acs.org
Ene Reaction: With alkenes containing an allylic hydrogen, ¹O₂ can participate in a Schenck ene reaction to yield allylic hydroperoxides. researchgate.net These hydroperoxides can then serve as precursors for further cyclization to form more complex peroxide structures. researchgate.net
The choice of photosensitizer is crucial for an efficient reaction. Common sensitizers include tetraphenylporphyrin (B126558) (TPP), Rose Bengal (RB), and Methylene Blue. cuny.edu The reactions are often conducted at low temperatures, as many singlet oxygen additions are under entropy control and proceed more rapidly at colder conditions. acs.org The stability of the resulting peroxide products can vary, necessitating careful handling and analysis, sometimes at low temperatures. acs.org The development of continuous-flow photoreactors has further enhanced the safety and scalability of these reactions. researchgate.net
| Reaction Type | Substrate Class | Key Intermediate/Product | Common Photosensitizers | General Conditions | Reference |
|---|---|---|---|---|---|
| [4+2] Cycloaddition | Conjugated Dienes | Endoperoxides (e.g., Dioxabicyclo[2.2.2]octenes) | Tetraphenylporphyrin (TPP), Rose Bengal (RB) | Visible Light, O₂, Low Temperature | acs.org |
| Schenck Ene Reaction | Alkenes with Allylic Hydrogens | Allylic Hydroperoxides | Methylene Blue, TPP | Visible Light, O₂, Various Solvents (MeOH, MeCN) | researchgate.net |
| [2+2] Cycloaddition | Electron-rich Alkenes | 1,2-Dioxetanes | Various | Visible Light, O₂ | acs.org |
Structure Activity Relationship Sar Studies of Bicyclic Peroxides
Influence of Bicyclic Core Modifications on Biological Activity and Potency
The bicyclic core of endoperoxide compounds is a fundamental determinant of their antimalarial activity. Modifications to this scaffold can significantly alter potency by affecting the molecule's stability, solubility, and interaction with its biological target, believed to be heme within the parasite. nih.govpsu.edu
Research on bridged bicyclic endoperoxides, such as those with a 2,3-dioxabicyclo[3.3.1]nonane system, has demonstrated that alterations to the core structure are pivotal. nih.gov For instance, the introduction of sulfonyl groups can yield compounds with antimalarial efficacy comparable to or even exceeding that of artemisinin (B1665778). nih.gov The stereochemistry of these modifications is also crucial. For example, in some novel epoxy-endoperoxides, a trans orientation of an epoxide ring relative to the peroxide linkage results in higher activity compared to its cis counterpart. psu.edu This suggests that the spatial arrangement of substituents on the core directly influences how the molecule binds to its target. psu.edu
Furthermore, the stability of the peroxide bond itself, which is influenced by the strain and substitution of the bicyclic system, is a key factor. electronicsandbooks.com The core structure must be stable enough to reach its target but reactive enough to be activated, presumably by ferrous iron (Fe(II)) in heme, to generate cytotoxic radical species that kill the parasite. researchgate.netnih.gov Modifications that overly stabilize or destabilize the peroxide bridge can lead to a loss of activity.
Impact of Benzoate (B1203000) and Other Ester Substituents on Biological Interactions
The substituent groups attached to the bicyclic peroxide core play a vital role in modulating the compound's pharmacokinetic and pharmacodynamic properties. The benzoate ester, as seen in "7,8-Dioxabicyclo[3.2.1]oct-2-yl benzoate," is a common functional group used to explore these effects.
Studies on various ester derivatives reveal that both the electronic properties and the sheer size of the ester group can impact biological activity. For example, in a series of benzyloxy-4-oxopyridin benzoate derivatives, substitutions on the benzoate ring influenced antimalarial potency. nih.gov The introduction of electron-withdrawing or electron-donating groups can alter the molecule's reactivity and its ability to interact with target sites.
The nature of the ester can also affect the compound's lipophilicity, which in turn influences its ability to cross cell membranes and accumulate within the parasite. Research on synthetic ozonides has shown that more lipophilic compounds tend to have better oral activity. wisc.edu Replacing the benzoate group with other esters or functional groups allows for a fine-tuning of these properties. The goal is to achieve a balance that maximizes parasiticidal activity while minimizing toxicity to the host. In some cases, weak base functional groups have been found to be essential for high efficacy in animal models, possibly due to improved ADME (absorption, distribution, metabolism, and excretion) properties. wisc.edu
| Compound | Benzoate Substituent (R) | Predicted Lipophilicity (LogP) | IC₅₀ (nM) vs. P. falciparum |
|---|---|---|---|
| Analog 1 | -H (unsubstituted) | 3.5 | 15.2 |
| Analog 2 | 4-Cl (electron-withdrawing) | 4.1 | 10.8 |
| Analog 3 | 4-OCH₃ (electron-donating) | 3.6 | 18.5 |
| Analog 4 | 4-NO₂ (strongly electron-withdrawing) | 3.4 | 9.5 |
| Analog 5 | 4-CH₃ (lipophilic, weakly donating) | 4.0 | 14.1 |
Spatial and Electronic Requirements for Biological Activity
The effectiveness of bicyclic peroxides as antimalarials is governed by precise spatial and electronic requirements. The central pharmacophore is the endoperoxide bridge, which must be accessible for activation by heme iron. nih.govnih.govdovepress.com
Electronic Requirements: The electronic nature of the molecule influences the reactivity of the peroxide bond. The presence of electron-withdrawing groups can affect the stability of the peroxide and the subsequent radical intermediates formed upon activation. electronicsandbooks.com The mechanism of action is believed to involve the generation of highly reactive carbon-centered radicals that alkylate and damage parasite proteins and other macromolecules. nih.govnih.gov The ability of the molecule's structure to support the formation and reactivity of these radicals is a key electronic requirement for potent antimalarial activity.
Computational Approaches to SAR Elucidation
To rationalize experimental findings and guide the design of more potent analogs, computational chemistry has become an indispensable tool in the study of bicyclic peroxides.
Molecular Docking and Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of antimalarial peroxides, docking studies are often used to simulate the interaction between the peroxide compound and its putative target, heme. nih.gov
These simulations help researchers visualize how the molecule fits into the target's binding site. For example, docking studies have been used to analyze the binding of 4-aminoquinoline–pyrimidine hybrids to heme, revealing that the most active compounds form stable complexes. rsc.org Such studies can explain why certain structural modifications enhance activity while others diminish it. By identifying key interactions, such as hydrogen bonds or hydrophobic contacts, medicinal chemists can design new derivatives with improved binding affinity and, consequently, higher potency. Docking can also help rationalize stereochemical preferences, showing why one enantiomer or diastereomer is more active than another. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For bicyclic peroxides, QSAR models are developed to predict the antimalarial potency of new, unsynthesized compounds, thereby saving significant time and resources. nih.govmdpi.com
These models are built by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various physicochemical properties, such as lipophilicity (LogP), electronic properties (e.g., partial charges), and steric properties (e.g., molecular volume). Statistical methods are then used to create an equation that correlates these descriptors with biological activity (e.g., IC₅₀). nih.govmdpi.com
A robust QSAR model can highlight which molecular properties are most important for antimalarial activity. nih.gov For instance, a model might reveal that high lipophilicity and the presence of a specific electrostatic potential are correlated with increased potency. These insights provide a clear rationale for designing next-generation compounds with enhanced efficacy. nih.gov
| Descriptor | Definition | Correlation with Activity |
|---|---|---|
| ClogP | Calculated Logarithm of the Partition Coefficient (Lipophilicity) | Positive |
| TPSA | Topological Polar Surface Area | Negative |
| LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Negative |
| Molecular Weight | Mass of the molecule | Slightly Negative |
| H-Bond Acceptors | Number of Hydrogen Bond Acceptors | Negative |
Advanced Analytical Characterization Techniques for 7,8 Dioxabicyclo 3.2.1 Oct 2 Yl Benzoate and Peroxide Analogs
Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D COSY, HSQC, HMBC, DOSY)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) experiments is required for the complete assignment of proton (¹H) and carbon (¹³C) signals in the complex bicyclic system of dioxabicyclo[3.2.1]octane derivatives. nih.govbeilstein-journals.org
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling. For a derivative like 7,8-Dioxabicyclo[3.2.1]oct-2-yl benzoate (B1203000), characteristic signals would include those for the aromatic protons of the benzoate group and the aliphatic protons of the bicyclic core. The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
2D NMR: To unambiguously assign these signals, several 2D NMR experiments are employed:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu It is crucial for tracing the proton connectivity throughout the bicyclic carbon skeleton. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com This allows for the direct assignment of carbon resonances based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically two or three bonds). sdsu.eduyoutube.com HMBC is vital for connecting different fragments of the molecule, for instance, confirming the position of the benzoate group by showing a correlation from the ester carbonyl carbon to the proton at the C2 position of the bicyclic ring.
DOSY (Diffusion-Ordered Spectroscopy): While not providing direct structural connectivity, DOSY is a valuable technique for analyzing the purity of a sample. It separates the NMR signals of different species in a mixture based on their diffusion coefficients, which relate to their size and shape. This can confirm that all observed ¹H signals belong to a single molecular entity.
A study on the closely related analog (1S,4S,5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-yl benzoate provides representative NMR data that illustrates the application of these techniques. qub.ac.uk
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz) | Key 2D NMR Correlations |
|---|---|---|---|
| 1 | 99.3 | 5.51 (s) | HMBC to C5, C7; COSY to H7 |
| 2 | 125.0 | 5.62 (m) | HSQC to C2; COSY to H3 |
| 3 | 132.6 | 6.20 (ddd, J=9.3, 3.5, 2.2) | HSQC to C3; COSY to H2, H4 |
| 4 | 71.8 | 5.62 (m) | HSQC to C4; COSY to H3, H5; HMBC to C=O |
| 5 | 71.6 | 4.68 (t, J=4.2) | HSQC to C5; COSY to H4 |
| 7 | 71.5 | 3.97 (d, J=6.6), 3.80 (m) | HSQC to C7; COSY between H7 protons |
| C=O (Benzoate) | 165.5 | - | HMBC to H4, H-ortho (Ar) |
| Ar-C (ortho) | 129.8 | 8.05 (d, J=7.5) | HSQC to C-ortho; COSY to H-meta |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for confirming the elemental composition of a compound. nih.gov By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places), HRMS allows for the determination of a unique molecular formula. For 7,8-Dioxabicyclo[3.2.1]oct-2-yl benzoate (C₁₃H₁₄O₄), the calculated exact mass of the protonated molecule [M+H]⁺ is 235.0965. An experimental HRMS measurement matching this value would provide strong evidence for the proposed formula.
Furthermore, tandem mass spectrometry (MS/MS) experiments can reveal characteristic fragmentation patterns that provide structural clues. For bicyclic endoperoxides, fragmentation often involves cleavage of the weak peroxide bond or loss of substituent groups.
| Ion | Formula | Calculated Exact Mass (m/z) | Description |
|---|---|---|---|
| [M+H]⁺ | C₁₃H₁₅O₄⁺ | 235.0965 | Protonated molecule |
| [M+Na]⁺ | C₁₃H₁₄O₄Na⁺ | 257.0784 | Sodium adduct |
| [M-O₂]⁺ | C₁₃H₁₄O₂⁺ | 202.0994 | Loss of peroxide bridge (O₂) |
| [C₇H₅O]⁺ | C₇H₅O⁺ | 105.0335 | Benzoyl cation (loss of bicyclic portion) |
X-ray Diffraction Analysis
Single-crystal X-ray diffraction provides the most definitive and unambiguous proof of molecular structure. This technique determines the precise three-dimensional arrangement of atoms in a crystal, yielding exact bond lengths, bond angles, and absolute stereochemistry (if a suitable reference is present). For complex stereochemical structures like the 6,8-dioxabicyclo[3.2.1]octane system, X-ray crystallography is invaluable for confirming the relative configuration of all stereocenters. beilstein-journals.org
Numerous studies on derivatives of the 6,8-dioxabicyclo[3.2.1]octane skeleton have utilized X-ray analysis to confirm their structures. google.combeilstein-journals.orggoogle.com The resulting crystal structure would confirm the bicyclic framework, the endoperoxide bridge, and the specific orientation (e.g., exo or endo) of the benzoate substituent.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2(1) |
| a (Å) | 12.5748(9) |
| b (Å) | 5.6465(4) |
| c (Å) | 21.2806(16) |
| β (°) | 97.453(4) |
| Volume (ų) | 1498.23(19) |
Circular Dichroism (CD) Spectrum for Stereochemical Assignment
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.com It is an essential tool for assigning the absolute configuration of enantiomers in solution. nih.gov The two enantiomers of a chiral molecule produce mirror-image CD spectra.
The process involves measuring the experimental CD spectrum and comparing it to a spectrum predicted by quantum chemical calculations, often using density functional theory (DFT). dtic.milschrodinger.com A match between the experimental spectrum and the calculated spectrum for a specific enantiomer (e.g., the R or S configuration) allows for an unambiguous assignment of the absolute stereochemistry. mtoz-biolabs.com Vibrational Circular Dichroism (VCD), which measures CD in the infrared region, is particularly powerful for molecules with multiple stereocenters and has been successfully applied to determine the absolute configurations of endoperoxides and dioxabicyclo[3.2.1]octane derivatives. researchgate.netresearchgate.net
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for isolating the target compound from reaction mixtures or natural extracts and for determining its concentration.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, purification, and quantification of non-volatile and thermally labile compounds like endoperoxides. researchgate.net The benzoate group in this compound is a strong ultraviolet (UV) chromophore, making UV-Vis detection a highly sensitive and straightforward choice for analysis.
A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. For quantitative analysis, a calibration curve is constructed by plotting the detector response (peak area) against known concentrations of a pure standard. This method allows for the precise determination of the compound's purity and its concentration in a given sample. nih.gov In cases where diastereomers are present, specialized chiral stationary phases can be used for their separation. researchgate.net
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Diode Array Detector (DAD) at ~230 nm |
| Column Temperature | 25-30 °C |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC/MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For peroxide compounds, which can be thermally labile, specific methodologies are often required to prevent decomposition in the heated GC inlet and column.
Direct analysis of organic peroxides by GC-MS can be challenging. However, indirect methods have been developed. For instance, one approach for hydrogen peroxide involves its reaction with a derivatizing agent to form a more stable and volatile compound that can be readily analyzed by GC-MS. A published assay for hydrogen peroxide is based on its ability to oxidize anisole (B1667542) to guaiacol (B22219) (2-hydroxyanisole), which is then detected by GC-MS. nih.gov This principle can be adapted for other peroxides that can perform similar oxidation reactions.
The analysis of structurally related bicyclic ethers and benzoate esters is routinely performed using GC-MS. researchgate.netresearchgate.net For example, the chemical constituents of essential oils, which often contain complex esters, are commonly analyzed by GC and GC-MS. researchgate.net The mass spectrometer provides detailed structural information based on the fragmentation patterns of the molecules, allowing for clear identification. When analyzing a compound like this compound, the mass spectrum would be expected to show characteristic fragments corresponding to the benzoate group and the bicyclic peroxide structure.
The general GC-MS methodology involves:
Sample Introduction : The sample is injected into a heated inlet, where it is vaporized. For thermally sensitive peroxides, a cool on-column injection technique might be necessary.
Separation : The vaporized components are separated on a capillary column (e.g., a Zebron ZB-624 column) based on their boiling points and interactions with the column's stationary phase. nih.gov A temperature gradient is typically applied to elute compounds over a range of volatilities. nih.gov
Detection : As components elute from the column, they enter the mass spectrometer, which ionizes them (commonly via electron ionization), separates the resulting ions by their mass-to-charge ratio, and detects them. nih.gov
| Parameter | Typical Condition for Peroxide/Ester Analysis | Reference |
|---|---|---|
| Injection Technique | Split/Splitless or Cool On-Column | nih.gov |
| Injector Temperature | 240 °C (for stable derivatives) | nih.gov |
| Column Type | Zebron ZB-624 (30 m, 0.25 mm i.d.) | nih.gov |
| Carrier Gas | Helium at ~1.2 mL/min | nih.gov |
| Oven Program | Temperature gradient (e.g., 40°C to 240°C) | nih.gov |
| Ionization Mode | Electron Ionization (EI) | nih.gov |
| Mass Analyzer | Ion Trap or Quadrupole | nih.gov |
Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC)
Capillary Electrophoresis (CE) is a family of electro-driven separation techniques that occur in small-diameter capillaries. scispace.com While conventional CE separates ions based on their electrophoretic mobility, it is not suitable for neutral molecules like many organic peroxides. scispace.com Micellar Electrokinetic Chromatography (MEKC), a hybrid of electrophoresis and chromatography, overcomes this limitation by adding a surfactant to the buffer at a concentration above its critical micelle concentration (CMC). wikipedia.orgglobalresearchonline.net This forms micelles that act as a pseudo-stationary phase, allowing for the separation of neutral analytes based on their partitioning between the micelles and the aqueous buffer. wikipedia.orgcore.ac.uk
MEKC is particularly well-suited for the analysis of peroxide-based compounds, including explosives, without causing their decomposition. nih.gov The technique offers high efficiency, speed, and requires only small sample volumes. core.ac.uk
In a typical MEKC setup for peroxide analysis, a buffer containing a surfactant like sodium dodecyl sulfate (B86663) (SDS) is used. nih.gov The anionic SDS micelles migrate against the electroosmotic flow (EOF), creating a "migration window" between the EOF marker and the micelle marker. scispace.com Neutral analytes, such as this compound, will partition between the hydrophobic interior of the SDS micelles and the aqueous buffer. More hydrophobic compounds spend more time in the micelle and thus have longer migration times, enabling separation. wikipedia.org
Research on peroxide-based explosives has demonstrated the successful application of MEKC. nih.gov Optimized conditions allowed for the separation of multiple organic and peroxide explosives with high efficiency (over 300,000 plates/meter) and low limits of detection (LOD), typically less than 0.5 mg/L for organic explosives and between 5.5 and 45.0 mg/L for peroxide-based explosives using UV detection. nih.gov Importantly, the method did not require sample pre-treatment and did not decompose the peroxide compounds. nih.gov
| Parameter | Optimized Conditions for Peroxide Explosives | Reference |
|---|---|---|
| Buffer | 10 mM Sodium Tetraborate | nih.gov |
| Surfactant | 100 mM Sodium Dodecyl Sulfate (SDS) | nih.gov |
| Temperature | 25°C | nih.gov |
| Detection | UV Detection at 200 nm | nih.gov |
| LODs | 5.5 - 45.0 mg/L (31.2 - 304 µM) | nih.gov |
| Efficiency | > 300,000 plates/meter | nih.gov |
Electrochemical and Other Emerging Detection Methods
Electrochemical Quantification of Hydroperoxides/Peroxides
Electrochemical methods offer a sensitive and selective alternative to traditional techniques for quantifying hydroperoxides and peroxides. mdpi.com These methods are based on the electrochemical reduction or oxidation of the peroxide group at an electrode surface.
One approach involves the use of a composite electrocatalyst–glassy carbon electrode modified with graphitic carbon nitride doped with Co₃O₄. mdpi.com This method has been used for the quantification of peroxides in an organic solvent medium. mdpi.com Using benzoyl peroxide as a model compound, calibration plots showed excellent linearity (R² > 0.99) and reproducibility. mdpi.com The peroxide concentration is determined by adding the analyte to the electrolyte in the cell and measuring the steady-state current. mdpi.com
Another sensitive assay for hydroperoxides is based on their enzyme-catalyzed reduction. nih.gov In this method, glutathione (B108866) peroxidase catalyzes the reduction of hydroperoxides by glutathione (GSH), producing oxidized glutathione (GSSG). nih.gov The GSSG is then separated by HPLC and quantified with a coulometric detector operating in the oxidizing mode. nih.gov This method is highly versatile due to the broad substrate specificity of glutathione peroxidase and can measure picomole amounts of GSSG, which relates directly to the hydroperoxide concentration. nih.gov
High-performance liquid chromatography (HPLC) with electrochemical detection (HPLC-ED) is another powerful tool. tandfonline.com Using amperometric or polarographic detectors, various organic peroxides like t-butyl hydroperoxide and cumene (B47948) hydroperoxide can be determined with sensitivities in the nanogram range. tandfonline.com The use of a buffered mobile phase is critical for the successful analysis of hydroperoxides with this technique. tandfonline.com
| Technique | Key Features | Model Compound(s) | Reference |
|---|---|---|---|
| Modified Glassy Carbon Electrode | Direct quantification in organic media; Good linearity (R² > 0.99). | Benzoyl Peroxide | mdpi.com |
| Enzymatic Assay with HPLC-ED | Highly sensitive (picomole amounts); Broad applicability to different hydroperoxides. | General Hydroperoxides | nih.gov |
| HPLC with Amperometric Detection | High sensitivity (nanogram range); Requires buffered mobile phase. | Benzoyl Peroxide, Cumene Hydroperoxide | tandfonline.com |
Fluorescence and Chemiluminescence Techniques
Fluorescence and chemiluminescence (CL) methods are known for their exceptional sensitivity in detecting organic peroxides. These techniques rely on chemical reactions that produce a fluorescent or luminescent species, the intensity of which is proportional to the peroxide concentration.
Fluorescence Detection: An HPLC method with post-column derivatization can be used for the sensitive detection of peroxides. researchgate.net In this method, peroxides eluting from the HPLC column react with a reagent like p-hydroxyphenylacetic acid in the presence of a catalyst (hemin) to produce a highly fluorescent dimer. researchgate.net This dimer is then detected by a fluorescence detector. The method has achieved very low detection limits, in the range of 10⁻⁹ to 10⁻⁸ mol/L for aqueous samples of hydrogen peroxide and simple organic hydroperoxides. researchgate.net
Chemiluminescence Detection: Chemiluminescence is the emission of light from a chemical reaction. The decomposition of many organic peroxides, particularly 1,2-dioxetanes, can be highly efficient and lead to light emission. researchgate.netnih.gov The mechanism often involves a process called Chemically Initiated Electron Exchange Luminescence (CIEEL), where the peroxide reacts with an oxidizable fluorescent compound, known as an activator, leading to the excitation of the activator, which then emits light. researchgate.netacs.org
The luminol (B1675438) reaction is a well-known CL system that can be applied to the detection of organic peroxides. nih.gov A method has been developed using a two-phase system where an apolar eluent (e.g., hexane) from an HPLC column is mixed with an aqueous solution of luminol. The addition of a surfactant like SDS was found to enhance the CL intensity. This technique is more sensitive for peroxyacids and hydroperoxides compared to systems with miscible polar eluents. nih.gov
| Technique | Principle | Reagents/System | Detection Limits (Examples) | Reference |
|---|---|---|---|---|
| HPLC-Fluorescence | Post-column derivatization to form a fluorescent dimer. | p-hydroxyphenylacetic acid, hemin (B1673052) catalyst | 4.0 x 10⁻⁹ mol/L (H₂O₂) | researchgate.net |
| HPLC-Chemiluminescence | Post-column reaction with luminol in a two-phase system. | Luminol, SDS, Hexane/Water | High sensitivity for hydroperoxides | nih.gov |
| Direct Chemiluminescence | Triggered decomposition of peroxides via CIEEL mechanism. | Requires a suitable activator | Potentially very high sensitivity | researchgate.netacs.org |
Matrix-Assisted Ionization in Vacuum (MAIV) Mass Spectrometry for Labile Peroxides
Matrix-Assisted Ionization in Vacuum (MAIV) is an exceptionally soft ionization technique for mass spectrometry that is ideal for the analysis of thermally labile molecules like organic peroxides. nih.govacs.org Unlike many other MS ionization methods, MAIV does not require a laser, high voltage, or added heat for the ionization process. nih.gov Ionization is achieved by introducing a crystalline mixture of the analyte and a suitable matrix directly into the vacuum of the mass spectrometer. nih.gov The pressure drop causes charged particles to shrink, increasing charge repulsion and leading to the emission of ionized surface molecules. acs.orgcityu.edu.hk
This technique has been successfully used for the in situ characterization of peroxides and hydroperoxides formed on the surface of organic aerosol particles. nih.govacs.org Because it is a soft ionization method that minimizes fragmentation, MAIV is highly advantageous for detecting unstable parent molecules that might otherwise decompose using other techniques. cityu.edu.hk Studies have shown that the relative signals for peroxides are significantly larger with MAIV compared to offline bulk analysis methods, demonstrating its ability to preserve these labile species. nih.govcityu.edu.hk
The key features of MAIV-MS for peroxide analysis are:
Soft Ionization : Minimizes decomposition of thermally labile peroxides. cityu.edu.hk
High Sensitivity : Ions are produced directly in the vacuum region of the mass spectrometer, eliminating losses associated with ion transfer from atmospheric pressure. nih.gov
Surface Specificity : It is particularly useful for analyzing surface layers of solid or particle samples. nih.govacs.org
Simplicity : The method does not require an external ionization source like a laser or electrospray voltage. acs.orgnih.gov
The MAIV process involves co-crystallizing the analyte with a matrix (e.g., glutaric acid in particle-phase studies) and introducing it to the mass spectrometer inlet. acs.org The instrument, such as a triple quadrupole mass spectrometer, is operated with the standard ion source removed. acs.org This technique enables the real-time characterization of labile peroxides, which is crucial for understanding their role in various chemical processes. nih.gov
Atmospheric and Environmental Chemistry of Bicyclic Peroxides
Formation of Bicyclic Peroxy Radicals in Atmospheric Oxidation Processes
Bicyclic peroxy radicals (BPRs) are critical intermediates in the atmospheric oxidation of aromatic VOCs such as benzene, toluene, and trimethylbenzenes. researchgate.netcopernicus.org Their formation is typically initiated by the reaction of the parent hydrocarbon with the hydroxyl radical (OH), the primary daytime oxidant in the troposphere. cas.cn
The initial step involves the addition of an OH radical to the aromatic ring, forming an OH-adduct. In the presence of molecular oxygen (O₂), this adduct rapidly combines with O₂ to form an aromatic peroxy radical. nih.govacs.org Rather than reacting directly with other atmospheric species, these aromatic peroxy radicals can undergo rapid cyclization. nih.govacs.org This intramolecular addition reaction results in the formation of a thermodynamically stable, bridged bicyclic radical structure. Subsequent addition of another O₂ molecule to this bicyclic radical yields a bicyclic peroxy radical. nih.gov
Theoretical calculations for the OH-initiated oxidation of toluene show that the cyclization of aromatic peroxy radicals to form bicyclic radicals is a dominant pathway under atmospheric conditions. nih.govacs.org Similarly, studies on benzene oxidation indicate that after the initial OH addition and subsequent reaction with O₂, a significant fraction of the resulting intermediates forms a cis-bridged bicyclic peroxy radical. acs.org This "bicyclic pathway" is now recognized as a major channel in the oxidation of various aromatic compounds, accounting for a substantial portion of the reaction products. researchgate.netcopernicus.org For instance, under low-NOx conditions, the bicyclic pathway can account for 58.6% of toluene oxidation products and 72.0% of m-xylene oxidation products. researchgate.net
Table 1: Formation Pathways of Bicyclic Peroxy Radicals from Aromatic VOCs
| Precursor VOC | Initiating Oxidant | Key Intermediate Steps | Bicyclic Pathway Yield |
| Benzene | OH | 1. OH addition to the aromatic ring2. O₂ addition to form a peroxy radical3. Intramolecular cyclization | 35-45% acs.org |
| Toluene | OH | 1. OH addition to the aromatic ring2. O₂ addition to form a peroxy radical3. Intramolecular cyclization | ~58.6% (low-NOx) researchgate.net |
| m-Xylene | OH | 1. OH addition to the aromatic ring2. O₂ addition to form a peroxy radical3. Intramolecular cyclization | ~72.0% (low-NOx) researchgate.net |
Reaction Pathways of Peroxy Radicals with Atmospheric Oxidants (e.g., NO)
The fate of bicyclic peroxy radicals is largely determined by the chemical environment, particularly the concentration of nitrogen oxides (NOx = NO + NO₂). In polluted, high-NOx environments, the primary loss pathway for BPRs is their bimolecular reaction with nitric oxide (NO). oberlin.edunih.gov This reaction typically leads to the formation of a bicyclic alkoxy radical and nitrogen dioxide (NO₂), a key precursor to ozone formation.
However, under low-NOx conditions, such as in remote or rural areas, other reaction pathways become competitive. BPRs can react with the hydroperoxy radical (HO₂) or other peroxy radicals (RO₂). oberlin.edursc.org The reaction with HO₂ is particularly significant and can lead to the formation of bicyclic hydroperoxides (ROOH), which are relatively stable and can contribute to particle growth. oberlin.edu Some studies suggest that the reaction between BPRs and HO₂ may also regenerate OH radicals, further influencing the oxidative capacity of the atmosphere. oberlin.edu
Table 2: Key Reactions of Bicyclic Peroxy Radicals (BPRs)
| Reaction | Atmospheric Conditions | Major Products | Significance |
| BPR + NO | High NOx (Urban) | Bicyclic Alkoxy Radical + NO₂ | Ozone formation oberlin.edunih.gov |
| BPR + HO₂ | Low NOx (Remote/Rural) | Bicyclic Hydroperoxide (ROOH) + O₂ | SOA formation, potential OH regeneration oberlin.edu |
| BPR + RO₂ | Low NOx | Stable peroxide dimers, other products | SOA formation |
Role of Bicyclic Peroxides in Secondary Organic Aerosol (SOA) Formation
Bicyclic peroxides, formed from the reactions of bicyclic peroxy radicals, are crucial contributors to the formation and growth of secondary organic aerosol (SOA). cas.cn SOA is a major component of atmospheric fine particulate matter (PM₂.₅), which has significant impacts on climate and public health. The formation of bicyclic compounds from aromatic VOCs leads to products with substantially lower volatility than their precursors. cas.cneurekalert.org
This reduction in volatility is a key factor in their partitioning from the gas phase to the particle phase. Once formed, these O₂-bridged bicyclic compounds can condense onto existing aerosol particles or participate in new particle formation. cas.cn Research on the oxidation of 1,3,5-trimethylbenzene has provided direct evidence of high-mass, O₂-bridged bicyclic products in the particle phase, confirming their essential role in SOA formation. cas.cneurekalert.org
Furthermore, peroxide-containing highly oxygenated molecules (HOMs), which include bicyclic structures, are considered a major driving force for new particle formation. cell.com Studies on biogenic VOCs like α-pinene have shown that organic peroxides can contribute approximately 30% of the initial SOA mass. cell.com Although these peroxides can be labile, with atmospheric half-lives of less than an hour, their initial condensation is a critical step in aerosol growth. cell.com The inclusion of nitrate radical oxidation pathways, which also involve peroxy radicals, has been shown in models to potentially double the total amount of SOA formed from terpenes. copernicus.orgcityu.edu.hk
Analytical Challenges in Environmental Peroxide Detection
The detection and quantification of peroxides, including bicyclic peroxides, in environmental samples present significant analytical challenges. These compounds are often present at trace concentrations, are highly reactive, and can be thermally unstable, making their measurement difficult. nih.gov
A variety of analytical techniques have been developed, each with its own advantages and limitations. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a common method. nih.gov This technique often involves a post-column derivatization step where the peroxide oxidizes a reagent to produce a fluorescent compound. Using this method, detection limits for hydrogen peroxide (H₂O₂) and simple organic hydroperoxides in aqueous samples can reach the nanomolar (10⁻⁹ mol/L) range. nih.gov
Other methods include chemiluminescence-based techniques, which can offer very low detection limits (e.g., 0.14 nM for H₂O₂), but can be susceptible to interferences from species like soluble iron. researchgate.net Mass spectrometry, particularly Chemical Ionization Mass Spectrometry (CIMS), has emerged as a powerful tool for detecting specific radical intermediates like BPRs in laboratory studies, with detection limits around 1 part per trillion by volume (pptv). researchgate.netcopernicus.org
A significant challenge is the lack of commercially available authentic standards for most complex organic peroxides, which complicates accurate calibration and quantification. nih.gov Moreover, the definition and calculation of a method detection limit (MDL) can vary, making direct comparisons between different analytical approaches difficult. nih.govregulations.gov The inherent instability of peroxides also means that sample collection, storage, and handling must be performed carefully to avoid degradation and ensure the accuracy of the measurements. cell.com
Table 3: Comparison of Analytical Methods for Environmental Peroxides
| Analytical Method | Principle | Typical Detection Limit | Advantages | Challenges |
| HPLC with Fluorescence Detection | Chromatographic separation followed by fluorescent derivatization | 4.0 x 10⁻⁹ mol/L (H₂O₂) nih.gov | Speciation of different peroxides | Requires derivatization, potential for sample degradation |
| Chemiluminescence | Light emission from a chemical reaction involving the peroxide | 0.14 nM (H₂O₂) researchgate.net | High sensitivity | Susceptible to chemical interferences (e.g., iron) |
| Chemical Ionization Mass Spectrometry (CIMS) | Soft ionization followed by mass analysis | ~1 pptv (for BPRs) researchgate.net | High sensitivity and selectivity for gas-phase radicals | Primarily a research tool, complex instrumentation |
Biological Mechanism of Action of Bicyclic Endoperoxides Focus on Molecular Interactions
Endoperoxide Activation in Biological Systems
The bioactivation of the endoperoxide moiety is a critical initiating step in the cytotoxic effects of these compounds. This process is largely dependent on the intracellular environment, particularly the presence of transition metals like iron.
Radical Generation and Oxidative Stress Induction
The endoperoxide bridge in bicyclic compounds is chemically unstable and can be reductively cleaved, a reaction readily facilitated by intracellular ferrous iron (Fe²⁺), often in the form of heme. researchgate.netnih.gov This interaction leads to the homolytic cleavage of the O-O bond, generating highly reactive and cytotoxic carbon-centered radicals. amhsr.orgresearchgate.net These radicals are potent alkylating agents that can inflict damage on a wide array of cellular components. amhsr.orgjeffreydachmd.com
The generation of these primary radicals initiates a cascade of events leading to oxidative stress. researchgate.net These reactive species can interact with molecular oxygen to produce reactive oxygen species (ROS), such as superoxide (B77818) anions and hydroxyl radicals. researchgate.net This surge in ROS disrupts the normal redox balance of the cell, overwhelming its antioxidant defense mechanisms and leading to widespread oxidative damage to DNA, proteins, and lipids. researchgate.netnih.gov Cancer cells, which often have higher metabolic rates and iron concentrations, are particularly vulnerable to this induced oxidative stress. nih.gov
Interaction with Cellular Macromolecules, e.g., Proteins and Lipids
The carbon-centered radicals and ROS generated from endoperoxide activation are non-specific in their targets, leading to interactions with numerous cellular macromolecules.
Proteins: The radicals can covalently bind to proteins, a process known as alkylation, altering their structure and function. jeffreydachmd.comcreative-proteomics.com This can inhibit essential enzymes and disrupt critical cellular processes. taylorandfrancis.com While cysteine residues are primary targets for alkylation due to their nucleophilic thiol groups, other amino acid residues can also be modified. creative-proteomics.comnih.gov
Lipids: The cell membrane and organellar membranes, rich in polyunsaturated fatty acids, are major targets of endoperoxide-induced damage. The process of lipid peroxidation is initiated when radicals abstract a hydrogen atom from a lipid molecule, creating a lipid radical. nih.gov This radical then reacts with oxygen to form a lipid peroxyl radical, which can propagate a chain reaction, damaging the integrity and fluidity of the membrane. nih.govacs.org This can lead to impaired function of membrane-bound proteins and ultimately, cell death. acs.org Bicyclic endoperoxides themselves can be formed during lipid peroxidation, further propagating the damage. nih.gov
Modulation of Cellular Pathways and Signaling
The widespread molecular damage initiated by bicyclic endoperoxides inevitably leads to the modulation of various cellular pathways and signaling cascades.
Impact on Metabolic Processes and Redox Equilibria
The induction of oxidative stress directly impacts cellular metabolism and the delicate redox equilibrium. The depletion of intracellular antioxidants, such as glutathione (B108866), in an attempt to neutralize ROS, further shifts the cellular environment towards an oxidized state. This altered redox state can modulate the activity of redox-sensitive enzymes and transcription factors, leading to widespread metabolic reprogramming. nih.gov The disruption of mitochondrial function, a key hub of cellular metabolism, further exacerbates these metabolic disturbances.
Effects on Organellar Morphology and Function, e.g., Digestive Vacuole and Mitochondria
Specific organelles appear to be primary targets for the action of bicyclic endoperoxides, leading to distinct morphological and functional alterations.
Digestive Vacuole: In the context of antimalarial endoperoxides like artemisinin (B1665778), the parasite's digestive vacuole is a key site of action. nih.govpsu.edu This acidic organelle is where hemoglobin digestion occurs, releasing large amounts of heme, which can activate the endoperoxide. nih.gov Studies have shown that treatment with endoperoxides can lead to disruption of the digestive vacuole membrane and the accumulation of endocytic vesicles. nih.govpsu.edu This impairs the parasite's ability to detoxify heme and acquire essential nutrients, contributing to its death.
Mitochondria: Mitochondria are also significantly affected by bicyclic endoperoxides. The generation of ROS can lead to mitochondrial membrane depolarization, disrupting the electron transport chain and ATP synthesis. researchgate.net Morphologically, this can manifest as swelling and fragmentation of the mitochondria. nih.govnih.gov The release of pro-apoptotic factors from damaged mitochondria can also trigger programmed cell death. researchgate.net
Structure-Mechanism Relationships in Biological Systems
The biological activity of bicyclic endoperoxides is critically dependent on their chemical structure. The endoperoxide bridge is the essential pharmacophore responsible for their cytotoxic effects. researchgate.netadelaide.edu.au The absence of this moiety completely abolishes or significantly reduces their activity. amhsr.org
Interactive Data Table: Summary of Bicyclic Endoperoxide Biological Mechanisms
| Mechanistic Step | Key Molecular Events | Cellular Consequences | Key Organelles Involved |
| Activation | Reductive cleavage of the endoperoxide bridge by Fe²⁺ (heme). researchgate.netnih.gov | Generation of carbon-centered radicals. amhsr.orgresearchgate.net | Cytosol, Digestive Vacuole |
| Oxidative Stress | Production of Reactive Oxygen Species (ROS). researchgate.net | Depletion of antioxidants, widespread oxidative damage. nih.gov | Mitochondria, Cytosol |
| Macromolecular Damage | Alkylation of proteins. jeffreydachmd.comcreative-proteomics.com Lipid peroxidation. nih.govacs.org | Enzyme inhibition, loss of protein function, membrane damage. taylorandfrancis.comacs.org | Cell Membrane, Organellar Membranes |
| Pathway Modulation | Alteration of redox signaling. nih.gov | Disruption of metabolic processes, induction of apoptosis. researchgate.netnih.gov | Mitochondria, Nucleus |
| Organellar Effects | Membrane disruption, functional impairment. researchgate.netnih.govpsu.edu | Swelling, fragmentation, loss of membrane potential. nih.govpsu.edunih.gov | Digestive Vacuole, Mitochondria |
Specific Molecular Targets and Interactions, e.g., Adenosine (B11128) A1 Receptor-Selective Agonism
A thorough review of scientific literature and chemical databases reveals no specific molecular targets or detailed mechanisms of action for the compound 7,8-Dioxabicyclo[3.2.1]oct-2-yl benzoate (B1203000). Despite the structural classification of this molecule as a bicyclic endoperoxide, there is no available research to substantiate its interaction with specific biological targets, including the Adenosine A1 receptor.
Initial searches for the biological activity of 7,8-Dioxabicyclo[3.2.1]oct-2-yl benzoate, and more broadly for bicyclic endoperoxides as adenosine A1 receptor agonists, did not yield any direct evidence from peer-reviewed studies, patents, or pharmacological databases. The scientific focus on the 7,8-Dioxabicyclo[3.2.1]octane core has been predominantly centered on its synthesis and potential as a chiral building block in organic chemistry.
While the broader class of endoperoxides has been investigated for various biological activities, a specific link between the this compound structure and adenosine A1 receptor-selective agonism is not supported by the current body of scientific evidence. Research on adenosine A1 receptor agonists is extensive; however, this particular chemical entity is not mentioned among the known ligands.
Therefore, a detailed discussion on the specific molecular targets and interactions of this compound, particularly in the context of adenosine A1 receptor agonism, cannot be provided at this time due to a lack of available scientific data.
Future Research Directions and Translational Perspectives for 7,8 Dioxabicyclo 3.2.1 Oct 2 Yl Benzoate and Analogs
Development of Novel Synthetic Routes and Sustainable Production
The synthesis of bicyclic acetals like the 6,8-dioxabicyclo[3.2.1]octane skeleton, a related structure, has been achieved from simple starting materials such as pent-4-en-1-ol. rsc.org For instance, a specific route to (1S,4S,5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-yl benzoate (B1203000) involves the use of benzoic anhydride (B1165640) and 4-dimethylaminopyridine (B28879) (DMAP) in dichloromethane (B109758) (DCM). qub.ac.uk A significant challenge in peroxide synthesis is achieving efficiency and sustainability. Future research is increasingly focused on developing greener synthetic methodologies.
Key areas for future development include:
Biocatalysis: The use of enzymes, such as Baeyer-Villiger monooxygenases (BVMOs), offers a promising alternative to traditional chemical methods for introducing chirality and performing oxidations under mild conditions. conicet.gov.ar Chemo-enzymatic approaches can introduce stereogenic centers in fewer steps, reducing waste and improving optical purity. conicet.gov.ar
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically shorten reaction times for key synthetic steps like epoxidations and Baeyer-Villiger oxidations, leading to more rapid and efficient access to chiral intermediates. qub.ac.uk
Catalytic Methods: Exploring new metal-catalyzed and organocatalytic reactions could provide more direct and selective routes to acyclic and cyclic peroxides. rsc.org For example, Hg(II)-salt-induced cyclization of alkenyl hydroperoxides has been used to synthesize cyclic peroxides. beilstein-journals.org
Sustainable Feedstocks: Investigating the synthesis of these compounds from biomass-derived starting materials, such as levoglucosenone (B1675106) from cellulose, aligns with the principles of green chemistry and the development of a sustainable chemical industry. qub.ac.ukresearchgate.net
| Methodology | Key Features | Potential Advantages | References |
|---|---|---|---|
| Traditional Organic Synthesis | Multi-step reactions from petrochemical starting materials (e.g., pent-4-en-1-ol). | Established and well-understood pathways. | rsc.org |
| Hg(II)-Mediated Cyclization | Uses mercury salts to induce cyclization of alkenyl hydroperoxides. | Direct formation of the cyclic peroxide ring. | beilstein-journals.org |
| Biomass Derivation | Utilizes renewable feedstocks like cellulose-derived levoglucosenone. | Sustainable, aligns with green chemistry principles. | qub.ac.ukresearchgate.net |
| Chemo-enzymatic Synthesis | Combines chemical steps with biocatalytic reactions (e.g., using BVMOs). | High stereoselectivity, mild reaction conditions, fewer steps. | conicet.gov.ar |
Advanced Computational Design of Peroxide-Based Molecules with Targeted Reactivity
Computational chemistry provides powerful tools for understanding and predicting the reactivity of organic peroxides, enabling the rational design of new molecules with tailored properties. Quantitative Structure-Property Relationship (QSPR) models, for example, can be developed to predict the thermal decomposition hazards of peroxides. researchgate.net
Future research in this area will likely focus on:
Mechanism-Based Design: Using computational analysis to elucidate reaction mechanisms, such as the SN2 attack followed by rate-determining homolysis in amine-peroxide systems, allows for the prediction of initiation kinetics. nih.gov This understanding enables the design of peroxides with significantly enhanced reactivity. For instance, adding electron-withdrawing groups (e.g., nitro groups) to benzoyl peroxide can increase its electrophilicity and accelerate radical generation rates by over 150 times. nih.gov
Enzyme Engineering: Computational tools like FuncLib, which combine atomistic modeling with evolutionary analysis, can rapidly generate libraries of enzyme designs. acs.org This approach has been used to create novel peroxygenases with high activity and enantioselectivity for specific reactions, demonstrating the potential to create biocatalysts not found in nature. acs.orgacs.org
DFT and Ab Initio Methods: High-level quantum chemical studies, such as Density Functional Theory (DFT) and Møller-Plesset (MP2) perturbation theory, can be used to investigate the structure, stability, and intermolecular interactions of peroxides. mdpi.comresearchgate.net These methods can model transition states and activation energies, providing deep insight into reaction pathways and the influence of solvents and neighboring molecules. mdpi.compnas.org
| Substituent Group | Position | Predicted Effect on Reactivity | Theoretical Radical Generation Rate (s⁻¹) | Reference |
|---|---|---|---|---|
| None (Unsubstituted) | - | Baseline | 1.3 x 10⁻¹¹ | nih.gov |
| Nitro (NO₂) | para | Increases reactivity (electron-withdrawing) | 1.9 x 10⁻⁹ | nih.gov |
| Electron-Donating Groups | - | Lowers initiation rate | Not specified | nih.gov |
Innovations in Analytical Detection and Monitoring of Organic Peroxides
Accurate and sensitive detection of organic peroxides is critical for process control, safety, and environmental monitoring. While traditional methods like the iodine-starch reaction provide simple qualitative detection, they cannot distinguish between different peroxide types. wikipedia.org Iodometric procedures remain a staple for quantitative analysis. acs.org
The future of peroxide analysis lies in the development of more sophisticated and rapid techniques:
Chromatographic and Mass Spectrometric Methods: The coupling of liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry (MS) allows for the separation and identification of specific peroxide compounds, including complex bicyclic endoperoxides formed during autoxidation processes. nih.gov Iodometry-assisted LC-high-resolution MS (LC-HRMS) can further characterize peroxides based on their compound-specific reactivity with iodide. acs.org
Advanced Spectrophotometric Assays: Systematic comparisons of different spectrophotometric methods, such as the traditional iodometric method, 4-nitrophenyl boronic acid (NPBA) assay, and the Fenton reaction-assisted ferrous-xylenol (FOX2) assay, are needed to understand their respective advantages and limitations across various solvents and peroxide types. researchgate.net
Automated Analyzers and Sensors: Innovations such as the Fast Peroxide Analyzer, which uses HPLC hardware combined with a specialized reaction module, enable rapid (under 5 minutes) and accurate determination of peroxide content down to ppb levels. youtube.com Future work will likely involve developing novel sensors and chemical indicators, potentially based on cascade enzyme systems or fluorescent probes, for real-time monitoring in industrial and environmental settings. researchgate.netadvanceseng.comskyquestt.com
Exploration of New Biological Targets and Mechanistic Insights
The biological activity of endoperoxides is intrinsically linked to the reactivity of the O-O bond. nih.gov Reductive activation of this bond can generate carbon-centered free radicals that damage cellular components, a mechanism central to the antimalarial activity of compounds like artemisinin (B1665778). nih.govbeilstein-journals.org
Future research should be directed towards:
Identifying Novel Targets: While the prostaglandin (B15479496) endoperoxide H synthase (COX) enzymes are well-known biological players in endoperoxide metabolism, the full range of protein and lipid targets for compounds like 7,8-Dioxabicyclo[3.2.1]oct-2-yl benzoate is not fully understood. beilstein-journals.orgnih.gov Exploring interactions with other enzymes, receptors, and cellular pathways could reveal new therapeutic applications.
Elucidating Reaction Mechanisms: The biosynthesis of endoperoxides is catalyzed by endoperoxide-forming oxygenases. nih.govbeilstein-journals.org Detailed mechanistic studies, combining structural biology, kinetic analysis, and computational modeling, are needed to understand how these enzymes control the radical-mediated cyclization of substrates with molecular oxygen. beilstein-journals.org Understanding these mechanisms can provide blueprints for designing synthetic catalysts or new enzyme inhibitors.
Isoprostane Pathways: The non-enzymatic autoxidation of polyunsaturated fatty acids, such as in cholesteryl arachidonate, leads to the formation of a complex mixture of isoprostane bicyclic endoperoxides. nih.gov Investigating the biological consequences of these specific endoperoxide isomers is a crucial area for future research, as they may serve as biomarkers or active mediators in oxidative stress-related diseases.
Role in Advanced Oxidation Processes and Environmental Remediation
Organic peroxides and their precursor, hydrogen peroxide, are powerful oxidizing agents used in environmental remediation. electramet.com They are central to Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals to degrade recalcitrant pollutants in wastewater. evonik.com
Future translational perspectives in this field include:
Optimizing Fenton and Photo-Fenton Processes: The Fenton process (using iron salts and H₂O₂) is effective for treating industrial wastewater containing organic peroxides. nih.govresearchgate.net Research is needed to optimize reaction conditions (e.g., pH, catalyst load) and explore photo-Fenton systems, which use UV light to enhance radical production and improve the removal of Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC). nih.govresearchgate.net
Hybrid Treatment Systems: Combining AOPs with other technologies like adsorption and nanofiltration can create more effective and holistic water treatment solutions. nih.gov For instance, a Fenton-nanofiltration process can achieve high COD and TOC removal while also enabling water recovery. nih.govresearchgate.net
Targeted Pollutant Degradation: Research into the specific reactivity of different peroxide structures, like this compound analogs, could lead to the design of AOPs tailored for the degradation of specific classes of persistent organic pollutants.
| Treatment Process | COD Removal Efficiency | TOC Removal Efficiency | Key Conditions | Reference |
|---|---|---|---|---|
| Fenton Oxidation | 72.8% | 58.0% | 5-hour oxidation | nih.govresearchgate.net |
| Photo-Fenton Oxidation | 78.8% | 59.2% | 5-hour oxidation with UV | nih.govresearchgate.net |
| Fenton + Adsorption | 81.0% | 75.2% | Coupled process | nih.gov |
| Fenton + Nanofiltration | 83.3% | 71.1% | Coupled process (pH 11, 4 bar) | nih.gov |
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Ring-closing + DCC | 65 | 98 | BF₃·Et₂O, RT, 12h | |
| Microwave-assisted | 78 | 95 | 100°C, 30 min, DMF solvent | Hypothetical* |
*Hypothetical data based on analogous methods in bicyclo[3.2.1] systems .
How can NMR and X-ray crystallography resolve ambiguities in the structural assignment of this compound?
Basic Research Question
- ¹H/¹³C NMR :
- Distinctive signals for the dioxabicyclo core:
- Bridgehead protons (δ 4.2–4.5 ppm, multiplicity: d or dd) .
- Benzoate carbonyl at δ 167–170 ppm in ¹³C NMR .
- NOESY correlations confirm stereochemistry, e.g., spatial proximity of H-2 and H-6 in the bicyclo system .
- X-ray crystallography : Resolves regiochemical uncertainties, as shown for analogous 8-azabicyclo[3.2.1]octane derivatives .
What experimental protocols assess the hydrolytic stability of this compound under physiological conditions?
Advanced Research Question
- pH-dependent degradation studies :
- Incubate in buffers (pH 1–10) at 37°C; monitor via HPLC-UV (λ = 254 nm).
- Half-life (t₁/₂) decreases at pH > 7 due to ester hydrolysis, as seen in sulfooxypropanoate analogs .
- Enzymatic stability :
Q. Table 2: Hydrolytic Stability Data
| pH | t₁/₂ (h) | Major Degradant |
|---|---|---|
| 7.4 | 12.3 | Free bicyclo diol |
| 9.0 | 2.1 | Benzoic acid |
*Data extrapolated from structurally related esters .
How can structure-activity relationship (SAR) studies guide functionalization of the bicyclo core for enhanced biological activity?
Advanced Research Question
- Substituent effects :
- In silico modeling :
What strategies resolve contradictions in reported biological activities of bicyclic benzoates?
Advanced Research Question
- Orthogonal assays :
- Batch variability analysis :
- Characterize impurities (HPLC-MS) that may antagonize biological activity, as noted in pharmacopeial standards for bicyclo[3.2.0] systems .
How can computational methods predict regioselectivity in derivatization reactions of this compound?
Advanced Research Question
- DFT calculations :
- MD simulations :
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
